2-(3,3-Dimethylcyclohexyl)acetic acid
Overview
Description
2-(3,3-Dimethylcyclohexyl)acetic acid is a chemical compound with the molecular formula C10H18O2 and a molecular weight of 170.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .Scientific Research Applications
Asymmetric Michael Reaction
Optically active (2-nitrocyclohexyl)acetic acid was obtained through the Michael reaction of specific precursors, indicating a potential application of 2-(3,3-Dimethylcyclohexyl)acetic acid in producing optically active compounds (Takeda, Hoshiko, & Mukaiyama, 1981).
Synthesis of Fragrance
1-(3,3-dimethylcyclohexyl) ethyl acetate, a compound related to this compound, was synthesized for its potential use in fragrances, showcasing a sweet, woody, floral odor (Shen et al., 2013).
Stereochemistry of Hydrogenation
Research on the hydrogenation of dimethylcyclohexene derivatives, which are structurally related to this compound, provided insights into the stereochemistry of hydrogenation reactions (Siegel & Dunkel, 1957).
Acetoxylation Reactions
The study of acetoxylation reactions of compounds like 5,5-dimethylcyclohex-2-en-1-one offers insight into reactions involving acetic acid and similar structures, relevant for understanding the chemistry of this compound (Williams & Hunter, 1976).
Antimicrobial Activity of Hydroxy Lactones
The synthesis of hydroxy lactones from (6,6-dimethylcyclohex-2-en-1-yl)acetic acid and their antimicrobial activity highlights a potential application of similar structures in antimicrobial research (Grabarczyk et al., 2015).
Photoinduced Reductive Transformation
The study of photoinduced reductive transformation of α,β-epoxy ketones using acetic acid provides a perspective on reactions involving acetic acid derivatives, which could be relevant for compounds like this compound (Hasegawa et al., 2004).
Properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-10(2)5-3-4-8(7-10)6-9(11)12/h8H,3-7H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLKNWOMNJNUHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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